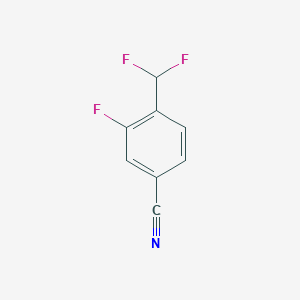

4-(Difluoromethyl)-3-fluorobenzonitrile

Description

Propriétés

Formule moléculaire |

C8H4F3N |

|---|---|

Poids moléculaire |

171.12 g/mol |

Nom IUPAC |

4-(difluoromethyl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |

Clé InChI |

TZAHKTDKRGZNPC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C#N)F)C(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Aromatic Nucleophilic Substitution and Fluorination Strategies

One common approach to synthesize fluorinated benzonitriles involves aromatic nucleophilic substitution (SNAr) reactions on appropriately substituted benzene derivatives, followed by selective fluorination steps.

Morishita et al. (2024) reported the synthesis of various fluorinated benzonitrile derivatives starting from 3-fluoro-4-formylbenzonitrile. The process involved aromatic nucleophilic substitution reactions to introduce substituents, followed by fluorination of carbonyl groups using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and N,N-diethylaminosulfur trifluoride (DAST). The cyano group was preserved during these transformations, enabling the construction of difluoromethyl-substituted benzonitriles in high conversion rates.

Key reagents and conditions included:

- Phenol, potassium carbonate, and N-methyl-2-pyrrolidone (NMP) for substitution reactions.

- Deoxo-Fluor® and DAST for selective fluorination of carbonyl or hydroxyl groups.

- Reaction temperatures ranged from room temperature to moderate heating, depending on the step.

This method allows for the stepwise introduction of fluorine atoms and the difluoromethyl group adjacent to the nitrile functionality.

Halogen Exchange and Fluoride Ion Mediated Processes

Another approach involves halogen exchange reactions where chlorinated or brominated precursors are converted into fluorinated analogues using fluoride sources.

A European patent (EP0534317A1) describes a process for preparing chlorinated and fluorinated benzonitrile derivatives by reacting chloromethylbenzoates with potassium fluoride and tetraphenylphosphonium bromide in dimethylsulfoxide (DMSO) at elevated temperatures (~130°C). Reaction times vary, with nitrile-containing substrates requiring less than 2 hours for optimal conversion. The process yields fluoromethyl-substituted benzonitriles with good selectivity and yields (up to 72% conversion in some cases).

The reaction conditions are summarized in Table 1 below:

| Parameter | Conditions | Outcome |

|---|---|---|

| Fluoride source | Anhydrous potassium fluoride | Efficient halogen-fluorine exchange |

| Phase transfer catalyst | Tetraphenylphosphonium bromide | Enhances fluoride nucleophilicity |

| Solvent | Dimethylsulfoxide (DMSO) | Polar aprotic solvent |

| Temperature | 130°C | Facilitates substitution |

| Reaction time | <2 hours (for nitrile substrates) | High conversion and selectivity |

- This method is advantageous for converting bromomethyl or chloromethyl precursors to difluoromethyl derivatives under relatively mild conditions.

Difluoromethylation via Trifluoromethyl Reagents and Silyl Intermediates

Difluoromethyl groups can also be introduced through transformations involving trifluoromethyl reagents and silyl intermediates.

Zhao et al. (2023) demonstrated the use of trimethylsilyl trifluoromethyl (TMSCF3) reagents in the presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) to convert salicylate esters into α,α-difluoro derivatives. Although their study focused on coumaranone derivatives, the mechanistic insights and fluorination strategies are relevant for synthesizing difluoromethyl-substituted benzonitriles. The process involves formation of O-silylated intermediates followed by controlled release of difluoromethyl groups.

The reaction proceeds through multiple stages involving silyl-transfer chain reactions, with the rate and yield influenced by the electronic nature of substituents on the aromatic ring.

Synthesis from Bromomethyl Precursors

The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile can also be approached by functionalizing bromomethyl-substituted fluorobenzonitriles.

Commercial and experimental data on 4-(Bromomethyl)-3-fluorobenzonitrile show that this compound can be prepared and purified via nucleophilic substitution reactions in N,N-dimethylformamide (DMF) under inert atmosphere, using sodium bicarbonate as a base at temperatures from 16°C to 70°C for 16 hours. The bromomethyl intermediate can then be subjected to fluorination or difluoromethylation reactions to yield the target compound.

Representative reaction conditions and yields are summarized in Table 2:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromomethylation of 3-fluorobenzonitrile | NBS or bromine source in DMF, inert atmosphere | High | Formation of 4-(Bromomethyl)-3-fluorobenzonitrile |

| Nucleophilic substitution with fluoride | Potassium fluoride, phase transfer catalyst, DMSO, 130°C | Moderate to high | Halogen-fluorine exchange to difluoromethyl derivative |

| Purification | Column chromatography (petroleum ether/ethyl acetate) | N/A | Yields colorless liquid product |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Aromatic nucleophilic substitution + fluorination reagents (Deoxo-Fluor®, DAST) | High selectivity; preserves nitrile group; versatile for various substituents | Requires multiple steps; sensitive reagents | 60-85% per step |

| Halogen exchange with potassium fluoride and phase transfer catalyst | Direct fluorination; relatively simple setup; good conversion | High temperature; long reaction times for some substrates | 50-75% |

| TMSCF3-mediated difluoromethylation | Innovative; mechanistically insightful; suitable for α,α-difluoro compounds | Complex reaction mechanism; specialized reagents | Variable, moderate |

| Bromomethyl precursor functionalization | Readily available intermediates; straightforward substitution | Requires careful control of conditions; multiple purification steps | Moderate to high |

Summary and Recommendations

The preparation of 4-(Difluoromethyl)-3-fluorobenzonitrile involves sophisticated synthetic routes primarily based on aromatic nucleophilic substitution, selective fluorination, and halogen exchange reactions. The choice of method depends on available starting materials, desired scale, and purity requirements.

For laboratory-scale synthesis with high selectivity, the nucleophilic substitution followed by fluorination with Deoxo-Fluor® or DAST is recommended.

For larger-scale or industrial synthesis, halogen exchange using potassium fluoride and phase transfer catalysts in DMSO offers a practical approach.

Emerging methods involving TMSCF3 reagents provide valuable mechanistic insights and may offer novel routes for difluoromethylation but require further optimization for routine use.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the difluoromethyl group is replaced by other functional groups.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Cross-Coupling Reactions: The aromatic ring can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .

Applications De Recherche Scientifique

4-(Difluoromethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Effects : The difluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability compared to the stronger electron-withdrawing -CF₃ group in 4-fluoro-3-(trifluoromethyl)benzonitrile .

- Biological Activity : Compounds like osilodrostat () and antiproliferative derivatives () demonstrate that substituents at the 4-position (e.g., heterocycles, amines) critically modulate target specificity. The difluoromethyl group may reduce off-target interactions compared to bulkier substituents.

- Synthetic Flexibility : and highlight methods for functionalizing the 4-position of 3-fluorobenzonitrile, suggesting feasible routes to synthesize the target compound using bromomethyl or chloromethyl precursors.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The -CF₂H group likely confers lower logP values compared to -CF₃ derivatives, improving aqueous solubility while retaining membrane permeability .

- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, as seen in osilodrostat’s design (). The difluoromethyl group may further resist enzymatic degradation compared to -CH₃ or -CH₂F groups.

Activité Biologique

4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activity, primarily due to its unique structural features. This article explores the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The molecular formula of 4-(Difluoromethyl)-3-fluorobenzonitrile is CHFN, with a molecular weight of approximately 171.12 g/mol. The presence of three fluorine atoms enhances its reactivity and potential applications in medicinal chemistry and material science. The difluoromethyl group is particularly significant as it may improve binding affinity to biological targets, influencing enzyme activity and receptor interactions.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the difluoromethylation of a suitable precursor, such as 4-fluorobenzonitrile. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing difluoromethylating agents to introduce the difluoromethyl group.

- Radical Reactions : Employing radical initiators to facilitate the incorporation of the difluoromethyl moiety into the aromatic ring.

Preliminary studies suggest that the structural features of 4-(Difluoromethyl)-3-fluorobenzonitrile may confer significant biological activity. The difluoromethyl group can enhance interactions with specific enzymes and receptors, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

- Enzyme Inhibition : Interaction studies have indicated that 4-(Difluoromethyl)-3-fluorobenzonitrile can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit branched-chain amino acid transaminase (BCAT), which is implicated in cancer metabolism .

- Cell Line Studies : In vitro studies using cell lines expressing human KCNT1 variants demonstrated that compounds similar to 4-(Difluoromethyl)-3-fluorobenzonitrile exhibited varying degrees of inhibition, with IC values ranging from 221 nM to 1768 nM .

- Pharmacological Potential : The compound's ability to interact with specific biological targets opens avenues for therapeutic applications, particularly in oncology and metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Difluoromethyl)-3-fluorobenzonitrile, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzonitrile | Lacks the difluoromethyl group | Different reactivity due to absence of fluorine |

| 3-(Trifluoromethyl)-4-fluorobenzonitrile | Contains an additional fluorine atom | Altered physicochemical properties |

| 3-(Difluoromethyl)benzonitrile | Similar structure without additional fluorine | Differences in reactivity and biological activity |

Q & A

Q. How do isotopic labeling (e.g., deuterium) and advanced NMR techniques elucidate reaction intermediates in fluoroben zonitrile synthesis?

- 19F-1H HOESY NMR maps spatial proximity between fluorine and protons in intermediates. Isotopic labeling (e.g., 13C-nitrile) tracks nitrile group reactivity via 2D HSQC. Kinetic isotope effects (KIE) studies using deuterated solvents differentiate between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.